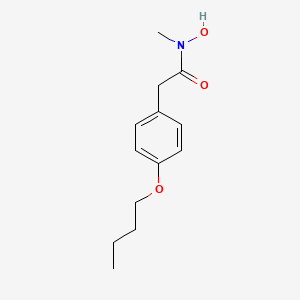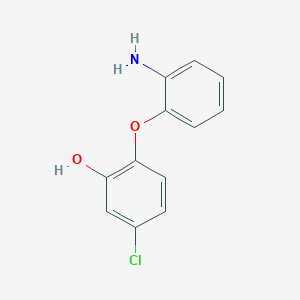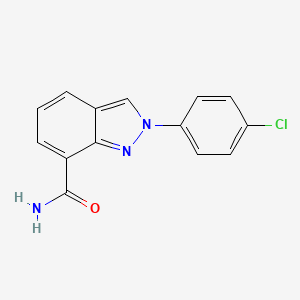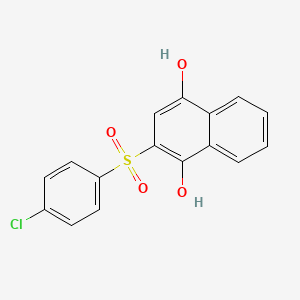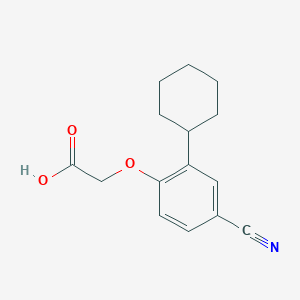
2-(4-Hydroxybenzylideneamino)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-hydroxybenzylideneamino)éthanesulfonamide est un composé de base de Schiff connu pour ses propriétés antioxydantes potentielles. Les bases de Schiff sont des composés généralement formés par la condensation d'une amine avec un composé carbonylé.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2-(4-hydroxybenzylideneamino)éthanesulfonamide implique généralement la réaction de condensation entre le 4-hydroxybenzaldéhyde et l'éthanesulfonamide. La réaction est généralement effectuée dans un solvant éthanolique sous reflux. Le mélange réactionnel est ensuite refroidi et le produit résultant est filtré et purifié par recristallisation.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du 2-(4-hydroxybenzylideneamino)éthanesulfonamide ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces.
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle, conduisant à la formation de dérivés quinoniques.
Réduction : Les réactions de réduction peuvent cibler le groupe imine, le convertissant en amine.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme les halogènes ou les agents nitrants en conditions acides.
Principaux produits :
Oxydation : Dérivés quinoniques.
Réduction : Dérivés aminés.
Substitution : Divers composés aromatiques substitués selon les réactifs utilisés.
4. Applications de recherche scientifique
Le 2-(4-hydroxybenzylideneamino)éthanesulfonamide a été étudié pour ses propriétés antioxydantes, ce qui en fait un candidat potentiel pour des applications thérapeutiques dans le traitement des maladies liées au stress oxydant. Sa capacité à piéger les radicaux libres et à chélater les ions métalliques a été démontrée dans diverses études in vitro . De plus, les bases de Schiff comme ce composé sont explorées pour leurs activités antimicrobiennes, anticancéreuses et anti-inflammatoires.
En science des matériaux, les bases de Schiff sont étudiées pour leur utilisation potentielle dans le développement de capteurs, de catalyseurs et de matériaux électrochromes en raison de leurs propriétés électroniques uniques .
5. Mécanisme d'action
L'activité antioxydante du 2-(4-hydroxybenzylideneamino)éthanesulfonamide est principalement attribuée à sa capacité à donner des atomes d'hydrogène ou des électrons pour neutraliser les radicaux libres. Le groupe hydroxyle joue un rôle crucial dans ce processus, car il peut facilement donner un atome d'hydrogène aux espèces réactives de l'oxygène, les stabilisant ainsi. Le groupe imine contribue également à la réactivité du composé en participant à des réactions redox.
Composés similaires :
- Acide 2-(4-hydroxybenzylideneamino)benzoïque
- 2-(4-Hydroxybenzylideneamino)phénylsulfone
- (E)-1-(4-(4-(diéthylamino)-2-hydroxybenzylideneamino)phényl)éthanone
Comparaison : Le 2-(4-hydroxybenzylideneamino)éthanesulfonamide se distingue par son groupe sulfonamide, qui confère des caractéristiques de solubilité et de réactivité uniques par rapport aux autres bases de Schiff. La présence du groupe sulfonamide peut améliorer la capacité du composé à interagir avec les cibles biologiques, ce qui en fait un candidat prometteur pour les applications médicinales .
Applications De Recherche Scientifique
2-(4-Hydroxybenzylideneamino)ethanesulfonamide has been studied for its antioxidant properties, making it a potential candidate for therapeutic applications in treating oxidative stress-related diseases. Its ability to scavenge free radicals and chelate metal ions has been demonstrated in various in vitro studies . Additionally, Schiff bases like this compound are explored for their antimicrobial, anticancer, and anti-inflammatory activities.
In materials science, Schiff bases are investigated for their potential use in the development of sensors, catalysts, and electrochromic materials due to their unique electronic properties .
Mécanisme D'action
The antioxidant activity of 2-(4-hydroxybenzylideneamino)ethanesulfonamide is primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The hydroxyl group plays a crucial role in this process, as it can easily donate a hydrogen atom to reactive oxygen species, thereby stabilizing them. The imine group also contributes to the compound’s reactivity by participating in redox reactions.
Comparaison Avec Des Composés Similaires
- 2-(4-Hydroxybenzylideneamino)benzoic acid
- 2-(4-Hydroxybenzylideneamino)phenyl sulfone
- (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone
Comparison: 2-(4-Hydroxybenzylideneamino)ethanesulfonamide stands out due to its sulfonamide group, which imparts unique solubility and reactivity characteristics compared to other Schiff bases. The presence of the sulfonamide group can enhance the compound’s ability to interact with biological targets, making it a promising candidate for medicinal applications .
Propriétés
Formule moléculaire |
C9H12N2O3S |
|---|---|
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
2-[(4-hydroxyphenyl)methylideneamino]ethanesulfonamide |
InChI |
InChI=1S/C9H12N2O3S/c10-15(13,14)6-5-11-7-8-1-3-9(12)4-2-8/h1-4,7,12H,5-6H2,(H2,10,13,14) |
Clé InChI |
IDKQYIBAMQLGRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NCCS(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


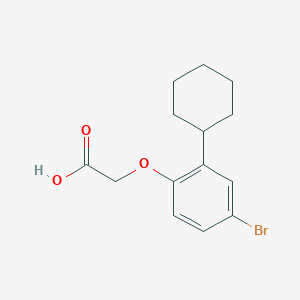

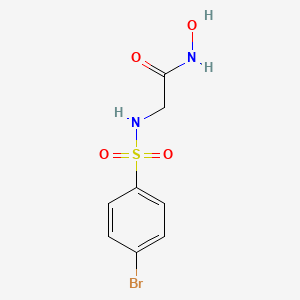
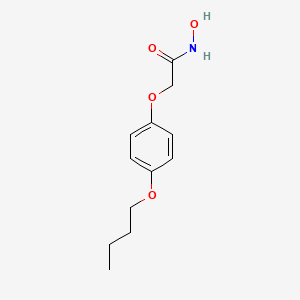
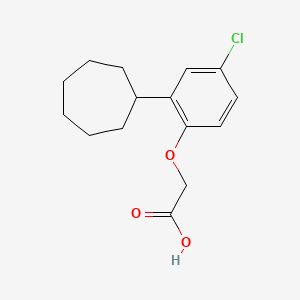
![2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10840876.png)
